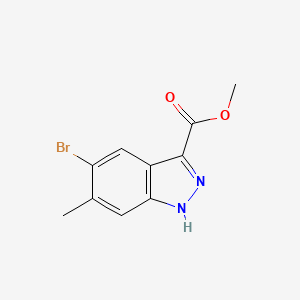
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate typically involves the bromination of 6-methyl-1H-indazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or mild heating to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-6-methyl-1H-indazole-3-carboxylate or 5-thio-6-methyl-1H-indazole-3-carboxylate can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the indazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 5-bromo-1H-indazole-3-carboxylate
- Methyl 6-bromo-1H-indazole-5-carboxylate
- Methyl 1H-indazole-3-carboxylate
Comparison: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-8-6(4-7(5)11)9(13-12-8)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
MVSLWJXWXSPYKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(=NN2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)


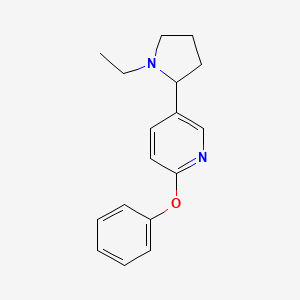
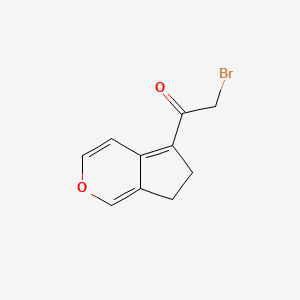

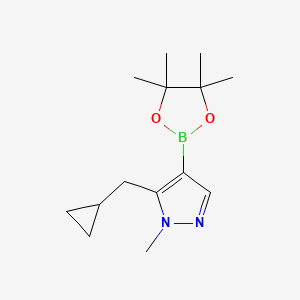
![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)


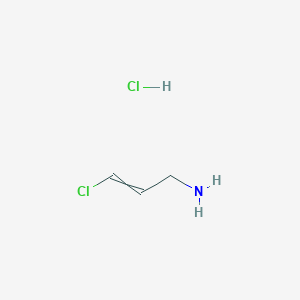
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
